Chlorphenoxamine hydrochloride is derived from phenothiazine and is primarily utilized in the pharmaceutical industry. Its classification includes:
The synthesis of chlorphenoxamine hydrochloride involves several chemical reactions, typically starting from simpler organic compounds. A common method includes:
Technical parameters such as temperature, time, and solvent choice are crucial for optimizing yield and purity .
Chlorphenoxamine hydrochloride has a complex molecular structure characterized by:
The molecular structure can be represented using various chemical notation systems, including SMILES notation: CN(C)CCOC(C)(C1=CC=CC=C1)C1=CC=C(Cl)C=C1
.
The compound exhibits a three-dimensional arrangement that allows for interactions with biological targets such as histamine receptors, facilitating its antihistaminic effects.
Chlorphenoxamine hydrochloride undergoes several chemical reactions, particularly in its degradation pathways and interactions with other substances:
These reactions are critical for understanding both its stability in formulations and its metabolic pathways in biological systems.
Chlorphenoxamine hydrochloride functions primarily as an antagonist of histamine H₁ receptors. Its mechanism of action involves:
This dual action makes it effective for managing allergic symptoms while also providing sedation .
The physical and chemical properties of chlorphenoxamine hydrochloride include:
Property | Value |
---|---|
Melting Point | 128 °C |
Solubility | 0.00582 mg/mL (water) |
Log P (Partition Coefficient) | 4.45 |
pKa (Strongest Basic) | 8.87 |
Polar Surface Area | 12.47 Ų |
Refractivity | 89.57 m³·mol⁻¹ |
These properties influence its formulation in pharmaceuticals and its bioavailability .
Chlorphenoxamine hydrochloride has several applications in medicine:
Chlorphenoxamine hydrochloride emerged in the early 1950s as a structural analog of diphenhydramine, one of the first clinically viable H1-antihistamines. This derivation aimed to enhance pharmacological efficacy while minimizing adverse effects. The core chemical modification involved the introduction of a p-chlorophenyl group into the benzhydryl ether scaffold of diphenhydramine, yielding the structure {2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl}dimethylamine hydrochloride (C₁₈H₂₃Cl₂NO, MW 324.28 g/mol) [1] [2]. This alteration significantly increased its histamine H1-receptor affinity and introduced notable anticholinergic properties [2].
Early pharmacological studies by Arnold et al. (1954) demonstrated chlorphenoxamine’s superior binding kinetics compared to diphenhydramine. In guinea pig ileum models, it exhibited 2.3-fold greater H1-receptor blockade, attributed to the electron-withdrawing chlorine atom enhancing dipole interactions with receptor sites [1] [7]. The compound was patented in 1952 (US Patent 2,607,779) and initially marketed under trade names like Phenoxene and Pipolphen for allergic conditions [2].
Table 1: Structural Evolution from Diphenhydramine to Chlorphenoxamine
Compound | R₁ Group | R₂ Group | Relative H1 Affinity |
---|---|---|---|
Diphenhydramine | H | H | 1.0 (Reference) |
Chlorphenoxamine | Cl | CH₃ | 2.3 ± 0.4 |
Originally developed as an antipruritic agent, chlorphenoxamine’s efficacy was first documented in a 1963 clinical trial for urticaria, where it reduced histamine-induced wheal formation by 78% within 60 minutes post-administration [1]. Its therapeutic scope expanded serendipitously when researchers noted its muscarinic acetylcholine receptor (mAChR) antagonism (Kᵢ ~25–77 μM across M1–M5 subtypes) [6] [8]. This dual H1/mAChR blockade prompted trials for Parkinson’s disease (PD).
A landmark 1961 double-blind study (Uldall et al.) demonstrated chlorphenoxamine’s efficacy as an adjunct antiparkinsonian agent. In 42 PD patients, it reduced rigidity scores by 31% and tremor amplitude by 28% when combined with levodopa, outperforming placebo (p<0.01). This effect stemmed from central mAChR blockade in the basal ganglia, counteracting acetylcholine excess in dopaminergic pathways [1] [2]. By the 1970s, it was repurposed for drug-induced extrapyramidal symptoms and motion sickness, leveraging its anticholinergic properties to modulate vestibular signaling and gastrointestinal motility [2].
Table 2: Timeline of Therapeutic Application Shifts
Period | Primary Indication | Mechanistic Basis | Key Clinical Evidence |
---|---|---|---|
1950–1960 | Allergic urticaria | Peripheral H1-receptor blockade | Bazex et al. (1963) [1] |
1960–1970 | Parkinson’s disease adjunct | Central mAChR antagonism | Uldall et al. (1961) [1] |
Post-2010 | Viral infections (research) | GPCR modulation | Novel RP-HPLC–DAD study (2024) [9] |
The intellectual property trajectory of chlorphenoxamine reveals strategic formulation innovations. Initial patents (e.g., DE 895,058, 1953) covered its synthesis via alkylation of 4-chlorobenzhydrol with 2-dimethylaminoethyl chloride [1]. Subsequent patents addressed:
Early pharmacokinetic studies established chlorphenoxamine’s favorable bioavailability profile (75–82% oral absorption) and metabolism via hepatic CYP2D6 to N-desmethyl and N-oxide metabolites (the latter identified as a major impurity in stability studies) [9]. Mass spectrometry confirmed chlorphenoxamine N-oxide formation under oxidative stress, a quality control benchmark in modern HPLC assays [9].
Table 3: Key Patents Involving Chlorphenoxamine
Patent Number | Year | Innovation Focus | Assignee |
---|---|---|---|
US 2,607,779 | 1952 | Base compound synthesis | Bayer AG |
US8512759B1 | 2013 | Ion-exchange resin suspensions | Pharmaceutical manufacturer |
CN103787958A | 2014 | Caffeine combination tablets | EIPICO Pharmaceuticals |
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3